molecular formula C8H5ClN4O2 B2831546 2-chloro-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS No. 309720-72-7

2-chloro-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No. B2831546
CAS RN: 309720-72-7
M. Wt: 224.6
InChI Key: CYYPBOXVGUOKCD-UHFFFAOYSA-N
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Description

“2-chloro-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid” is an organic compound . It is one of numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular formula of “2-chloro-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid” is C8H5ClN4O2 . The molecular weight is 224.61 .


Chemical Reactions Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Physical And Chemical Properties Analysis

The compound appears as a powder . It has a molecular weight of 224.61 . The storage temperature is at room temperature .

Scientific Research Applications

Mechanism of Action

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Safety and Hazards

The safety information signal word for this compound is "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The compound could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . It is part of American Elements’s comprehensive catalog of life science products, and they can produce materials to customer specifications .

properties

IUPAC Name

2-chloro-4-(tetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2/c9-7-3-5(13-4-10-11-12-13)1-2-6(7)8(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYPBOXVGUOKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

309720-72-7
Record name 2-chloro-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
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